4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
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Overview
Description
4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone is a complex organic compound with the molecular formula C22H25N5O2S and a molecular weight of 423.541 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves multiple steps. The starting material, 4-nitrobenzaldehyde, is reacted with 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl hydrazine under specific conditions to form the hydrazone derivative . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction.
Chemical Reactions Analysis
4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition and protein binding.
Industry: Limited industrial applications due to its primary use in research.
Mechanism of Action
The mechanism of action for 4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves its interaction with molecular targets such as enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone include:
- 4-(Dimethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- 4-(Diethylamino)benzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- 4-Ethylbenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
These compounds share a similar core structure but differ in the substituents attached to the benzaldehyde moiety, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C22H25N5O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H25N5O2S/c1-4-22(2,3)15-7-10-18-17(11-15)19-20(23-13-24-21(19)30-18)26-25-12-14-5-8-16(9-6-14)27(28)29/h5-6,8-9,12-13,15H,4,7,10-11H2,1-3H3,(H,23,24,26)/b25-12+ |
InChI Key |
QHHGIPMGIDRIEV-BRJLIKDPSA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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